molecular formula C24H24ClN3O5 B2364720 (E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate CAS No. 1351664-42-0

(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate

Cat. No.: B2364720
CAS No.: 1351664-42-0
M. Wt: 469.92
InChI Key: LGMNVIYJMKENAK-RRABGKBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate is a useful research compound. Its molecular formula is C24H24ClN3O5 and its molecular weight is 469.92. The purity is usually 95%.
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Biological Activity

(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate, identified by its CAS number 1351664-01-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S with a molecular weight of 441.5 g/mol. Its structure includes a benzoimidazole moiety, a piperidine ring, and a chlorophenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H23N3O5S
Molecular Weight441.5 g/mol
CAS Number1351664-01-1

Anticancer Properties

Recent studies indicate that compounds within the 1,3,4-oxadiazole class exhibit significant anticancer activities. The structural modifications in these compounds enhance their cytotoxicity against various cancer cell lines by targeting specific enzymes and proteins involved in cell proliferation.

Mechanisms of Action:

  • Inhibition of Enzymes: The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), crucial for DNA synthesis and cell cycle regulation.
  • Targeting Growth Factors: It has been shown to interfere with growth factor signaling pathways that are often dysregulated in cancer.

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. Similar derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentrations (MIC):
Studies have reported MIC values for related compounds ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer effects of benzoimidazole derivatives, it was found that modifications to the piperidine ring significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The study utilized various assays to measure cell viability and apoptosis induction, showing promising results for the compound under investigation .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of similar compounds against a panel of bacterial strains. The results indicated that compounds with a benzoimidazole backbone exhibited potent antibacterial activity, particularly against Gram-positive bacteria .

Properties

IUPAC Name

(E)-1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O.C2H2O4/c23-19-6-2-1-5-18(19)9-10-22(27)25-13-11-17(12-14-25)15-26-16-24-20-7-3-4-8-21(20)26;3-1(4)2(5)6/h1-10,16-17H,11-15H2;(H,3,4)(H,5,6)/b10-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMNVIYJMKENAK-RRABGKBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C=CC4=CC=CC=C4Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)/C=C/C4=CC=CC=C4Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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